15-(Morpholin-4-yl)-14-azatetracyclo[7.6.1.0(2,7).0(13,16)]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-8-one
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Overview
Description
1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE is a complex organic compound that belongs to the class of indole derivatives Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using methods such as the Leimgruber–Batcho indole synthesis, which involves the formation of an enamine followed by reductive cyclization.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholine moiety.
Cyclization and Functionalization: The final steps involve cyclization to form the naphtho[1,2,3-cd]indole structure and further functionalization to introduce the 6(2H)-one group.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indole core, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can further modify the structure, potentially leading to new ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer properties, as indole derivatives are known to exhibit significant anti-tumor activity.
Material Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE involves its interaction with specific molecular targets. For example, in anti-cancer research, it may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE can be compared with other indole derivatives, such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: These compounds also exhibit anti-tumor activity but differ in their structural features and specific biological activities.
Indole-3-carbinol: Known for its anti-cancer properties, this compound has a simpler structure and different mechanisms of action compared to 1-MORPHOLINONAPHTHO[1,2,3-CD]INDOL-6(2H)-ONE.
Indole-2-carboxylic acid: Used in various chemical syntheses, this compound serves as a building block for more complex molecules and has different reactivity patterns.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
15-morpholin-4-yl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one |
InChI |
InChI=1S/C19H16N2O2/c22-18-13-5-2-1-4-12(13)17-16-14(18)6-3-7-15(16)20-19(17)21-8-10-23-11-9-21/h1-7,20H,8-11H2 |
InChI Key |
LHGPEDHMUONUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N2 |
Origin of Product |
United States |
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